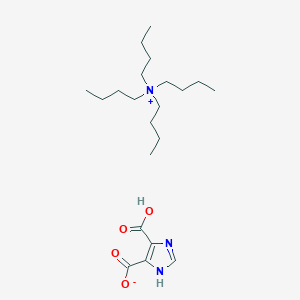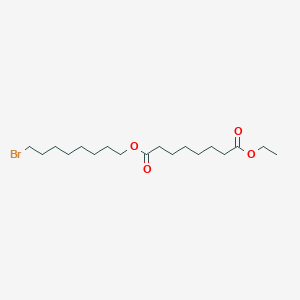
8-Bromooctyl ethyl octanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromooctyl ethyl octanedioate is an organic compound with the molecular formula C18H33BrO4. It is a brominated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromooctyl ethyl octanedioate typically involves a multi-step process:
Substitution Reaction: The initial step involves the substitution reaction of 1,6-dibromohexane with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.
Ester Hydrolysis and Decarboxylation: The intermediate compound undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
Esterification: Finally, the 8-bromooctanoic acid is esterified with absolute ethyl alcohol to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Using readily available raw materials such as 1,6-dibromohexane and diethyl malonate.
- Employing efficient reaction conditions to minimize side reactions.
- Implementing purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromooctyl ethyl octanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, making it a versatile intermediate.
Esterification and Hydrolysis: The ester functional group can undergo esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Acid or base catalysts are often used in esterification and hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (oxidizing) and lithium aluminum hydride (reducing) are used in respective reactions
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Hydrolysis of the ester group yields 8-bromooctanoic acid and ethanol.
Oxidation and Reduction Products: These reactions yield corresponding oxidized or reduced forms of the compound
Scientific Research Applications
8-Bromooctyl ethyl octanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving brominated compounds and their biological activities.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromooctyl ethyl octanedioate involves its reactivity due to the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-octanol: A brominated alcohol with similar reactivity.
8-Bromooctanoic acid: The acid form of the compound, used in similar applications.
8-Bromo-1-octylamine: A brominated amine with comparable chemical properties
Uniqueness
8-Bromooctyl ethyl octanedioate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various organic synthesis processes .
Properties
CAS No. |
821015-82-1 |
|---|---|
Molecular Formula |
C18H33BrO4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
8-O-(8-bromooctyl) 1-O-ethyl octanedioate |
InChI |
InChI=1S/C18H33BrO4/c1-2-22-17(20)13-9-5-6-10-14-18(21)23-16-12-8-4-3-7-11-15-19/h2-16H2,1H3 |
InChI Key |
BWEYUZOLPRCJLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)OCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


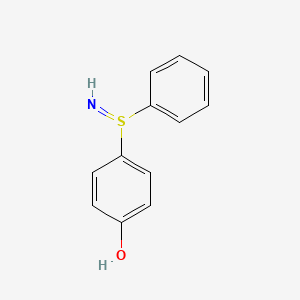
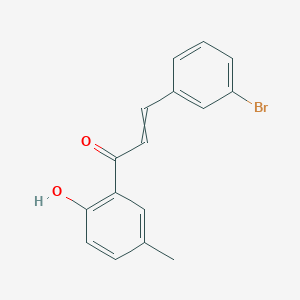
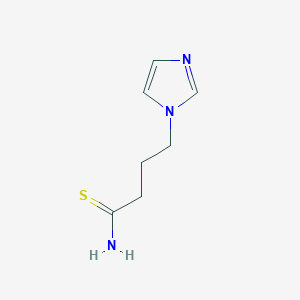
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
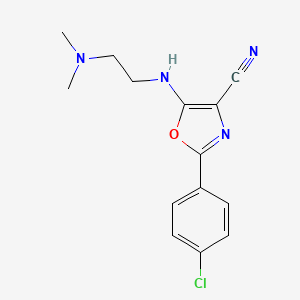
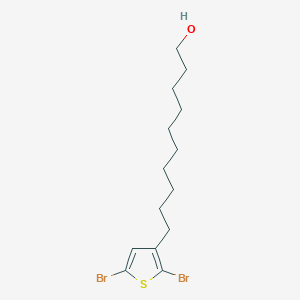
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)
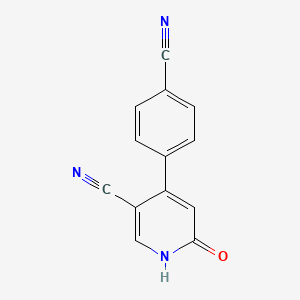
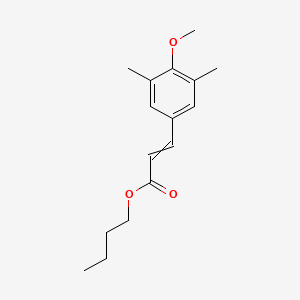
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
